Pyrido[4,3-d]pyrimidin-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6N4 |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
pyrido[4,3-d]pyrimidin-5-amine |
InChI |
InChI=1S/C7H6N4/c8-7-5-3-9-4-11-6(5)1-2-10-7/h1-4H,(H2,8,10) |
InChI Key |
UBKGNHVGZNWILO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=CN=CN=C21)N |
Origin of Product |
United States |
Synthetic Methodologies for Pyrido 4,3 D Pyrimidin 5 Amine and Its Derivatives
Classical Approaches to Pyrido[4,3-d]pyrimidine (B1258125) Synthesis
Classical synthetic methodologies for constructing the pyrido[4,3-d]pyrimidine scaffold have traditionally relied on established organic reactions. These approaches often involve the sequential construction of the fused ring system from simpler pyridine (B92270) or pyrimidine (B1678525) precursors.
Ring Annulation Strategies via Pyridine and Pyrimidine Fusion
One of the fundamental approaches to synthesizing pyrido[4,3-d]pyrimidines involves the annulation of a pyrimidine ring onto a pre-existing pyridine scaffold, or vice versa. rsc.org This strategy typically utilizes substituted pyridine or pyrimidine derivatives that possess reactive functional groups, enabling the formation of the second ring.
For instance, the synthesis can commence from a suitably substituted pyridine derivative, which then undergoes a series of reactions to build the fused pyrimidine ring. Conversely, a substituted pyrimidine can serve as the starting material for the annulation of the pyridine ring. The choice of starting material and the specific reaction sequence are dictated by the desired substitution pattern on the final pyrido[4,3-d]pyrimidine product. rsc.org
Multi-component Reaction Pathways
Multi-component reactions (MCRs) have emerged as a powerful and efficient tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers advantages such as operational simplicity, reduced waste generation, and the ability to rapidly generate diverse compound libraries. The synthesis of pyridopyrimidine derivatives, including the pyrido[4,3-d]pyrimidine scaffold, has been successfully achieved using MCRs. nih.gov
These reactions are characterized by their speed and simplicity, making them highly valuable in both academic and industrial settings for the production of medicinally relevant molecules. The convergence of multiple reactants in a single pot to form the desired heterocyclic system underscores the efficiency of this methodology.
| Reaction Type | Components | Catalyst/Conditions | Product | Advantages |
| Three-component coupling | 6-amino-2-(methylthio)pyrimidin-4(3H)-one, 1,3-indanedione/dimedone, aromatic aldehydes | Fe3O4@nano-cellulose/Sb(V) | Pyrimido[4,5-b]quinolones and indenopyrido[2,3-d]pyrimidines | High yield, easy work-up, reusable catalyst |
| One-pot four-component reaction | Aryl aldehydes, thiobarbituric acid, ammonium (B1175870) acetate (B1210297) | [HNMP]+[HSO4]−, ultrasonic irradiation | Pyrido-dipyrimidines | High yields, short reaction times, high purity |
Cyclization Reactions of Precursor Molecules
The intramolecular cyclization of appropriately functionalized linear precursors is a widely employed strategy for the synthesis of pyrido[4,3-d]pyrimidines. nih.gov This approach involves the initial synthesis of a molecule containing both the pyridine and pyrimidine fragments, or their acyclic precursors, which is then induced to cyclize and form the fused bicyclic system.
Contemporary Synthetic Strategies for Pyrido[4,3-d]pyrimidine Derivatives
Modern synthetic organic chemistry has introduced a range of sophisticated and efficient methods for the construction of complex heterocyclic systems. These contemporary strategies often employ transition metal catalysis and novel reaction cascades to achieve high levels of selectivity and functional group tolerance.
Staudinger/Intramolecular Aza-Wittig Reaction Sequences
The Staudinger reaction followed by an intramolecular aza-Wittig reaction is a powerful sequence for the synthesis of nitrogen-containing heterocycles. nih.gov This methodology involves the reaction of an azide (B81097) with a phosphine (B1218219) to form an aza-ylide, which can then undergo an intramolecular cyclization with a suitably positioned carbonyl group to form the heterocyclic ring.
While the direct application to Pyrido[4,3-d]pyrimidin-5-amine (B6237599) is not extensively detailed, the principle can be applied to the synthesis of related fused pyrimidine systems. The versatility of this reaction allows for the introduction of various substituents, making it a valuable tool for creating libraries of analogues for structure-activity relationship studies. rsc.org
Palladium-Catalyzed Cross-Coupling Methods for Pyrido[4,3-d]pyrimidine Scaffolds
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com These methods are particularly valuable for the functionalization of heterocyclic scaffolds, including pyrido[4,3-d]pyrimidines. nih.gov
By introducing a halogen atom at a specific position on the pyrido[4,3-d]pyrimidine core, a handle is created for subsequent palladium-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at a late stage of the synthesis. nih.gov Common cross-coupling reactions employed for this purpose include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. nih.govrsc.org
The strategic application of these cross-coupling reactions allows for the systematic modification of the pyrido[4,3-d]pyrimidine scaffold, which is crucial for the exploration of structure-activity relationships in drug discovery programs. nih.gov
| Reaction | Reactants | Catalyst | Product | Key Feature |
| Suzuki-Miyaura Coupling | Halogenated pyrido[3,4-d]pyrimidine (B3350098), Boronic acid | Pd(PPh3)4 | 6-Aryl/heteroaryl-pyrido[3,4-d]pyrimidine | C-C bond formation |
| Buchwald-Hartwig Amination | Halogenated pyrido[2,3-d]pyrimidine (B1209978), Amine | Pd2(dba)3/Xantphos | N-Aryl/alkyl-pyrido[2,3-d]pyrimidine | C-N bond formation |
Mannich Reaction-Based Cyclizations in Pyrido[4,3-d]pyrimidine Formation
The Mannich reaction, a prominent carbon-carbon bond-forming reaction, has found application in the synthesis of various fused heterocyclic systems. In the context of pyridopyrimidines, a study by Quiroga et al. demonstrated the use of a Mannich-type reaction for the synthesis of novel pyrido[2',3':4,5]pyrimido[2,1-b] semanticscholar.orgnih.govthiadiazinones. This was achieved through the aminomethylation of a pyridopyrimidinethione with various primary aromatic amines and formaldehyde (B43269) semanticscholar.org. The reaction proceeds via an in situ cyclization of an intermediate formed by the elimination of a water molecule semanticscholar.org.
While this demonstrates the utility of the Mannich reaction in the broader field of pyridopyrimidine chemistry, its specific application for the direct formation of the this compound core structure is not extensively documented in the reviewed literature. Further research may be required to explore the feasibility and efficiency of Mannich reaction-based cyclizations for the direct synthesis of this particular scaffold.
One-Pot Synthetic Protocols for Pyrido[4,3-d]pyrimidine Libraries
One-pot multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the rapid construction of complex molecular architectures, including pyrido[4,3-d]pyrimidine libraries. These protocols offer several advantages, such as operational simplicity, reduced reaction times, and the ability to generate a wide range of compounds from readily available starting materials. rsc.org
A variety of catalysts have been employed to facilitate these one-pot syntheses, including nano-catalysts. For instance, nano-MgO has been utilized as a catalyst in the three-component one-pot reaction of 6-amino-uracil/thiouracil derivatives, aryl aldehydes, and malononitrile (B47326) to furnish tetrahydropyrido[2,3-d]pyrimidine analogs. Similarly, magnetic Fe3O4@TiO2@NH2@PMo12O40 nanoparticles have been shown to be effective catalysts for the green synthesis of pyrido[2,3-d]pyrimidines.
The mechanism of these reactions often involves a sequence of steps, including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization, with the catalyst playing a crucial role in activating the substrates. The development of such one-pot protocols is instrumental in the efficient generation of diverse pyrido[4,3-d]pyrimidine libraries for drug discovery programs.
Synthesis of Specific this compound Analogues and Substituted Pyrido[4,3-d]pyrimidines
Strategies for Diversification at Key Positions (e.g., 2, 4, 7, 8)
The functionalization of the pyrido[4,3-d]pyrimidine scaffold at various positions is crucial for modulating its biological activity. Several strategies have been developed to introduce diversity at the 2, 4, 7, and 8 positions.
For instance, the 4- and 2-positions of a 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1387883) intermediate can be sequentially substituted. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, and nucleophilic aromatic substitutions are valuable tools for introducing a wide range of substituents at these positions. The introduction of halogens at specific positions can serve as a handle for subsequent functionalization.
The synthesis of 2,4-disubstituted pyrido[3,4-d]pyrimidines has been achieved using 2,4-dichloropyrido[3,4-d]pyrimidine (B1390563) as a key intermediate, with selective nucleophilic aromatic substitution occurring at the 4-position. Furthermore, the exploration of different substitution patterns on the pyridine moiety of the pyrido[3,4-d]pyrimidine scaffold has been undertaken to investigate structure-activity relationships.
| Position | Synthetic Strategy | Example of Introduced Group |
| 2 | Nucleophilic Aromatic Substitution | Amines, Alkoxides |
| 4 | Nucleophilic Aromatic Substitution, Suzuki-Miyaura Coupling | Amines, Aryl groups |
| 7 | N-alkylation, N-arylation | Alkyl groups, Aryl groups |
| 8 | Modification of substituents on the pyridine ring | Halogens for further coupling reactions |
Synthesis of Tetrahydropyrido[4,3-d]pyrimidine Derivatives
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine derivatives are an important subclass of this heterocyclic family. Their synthesis has been accomplished through various multi-step routes.
One common approach involves the initial construction of a substituted piperidin-4-one, followed by a Gewald reaction with ethyl cyanoacetate (B8463686) and sulfur to form a tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine skeleton. semanticscholar.org Subsequent reactions, such as cyclization with formamidine (B1211174) acetate and chlorination, can be performed to yield the desired tetrahydropyrido[4,3-d]pyrimidine derivatives. semanticscholar.org
Another strategy involves the use of 6-aminouracil (B15529) derivatives as starting materials in multicomponent reactions to generate tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione analogs. These methods provide access to a range of substituted tetrahydropyrido[4,3-d]pyrimidines for biological evaluation.
Formation of N-Bridged Pyrido[4,3-d]pyrimidine Systems
N-bridged pyrido[4,3-d]pyrimidine derivatives have been synthesized with the aim of creating self-assembling nanostructures. The synthesis of these complex molecules can be achieved through a multi-step convergent approach.
A reported synthesis starts from commercially available malononitrile dimer and involves a straightforward six-step process to produce N-substituted pyrido[4,3-d]pyrimidines. These molecules are designed to exhibit specific hydrogen bonding patterns that drive their self-organization into well-defined structures.
Utilization of Malononitrile and Other Nitrile Precursors in Pyrido[4,3-d]pyrimidine Synthesis
Malononitrile and other activated nitriles are versatile and crucial precursors in the synthesis of the pyrido[4,3-d]pyrimidine ring system. They are frequently employed in multicomponent reactions to construct the pyrimidine ring.
In a common synthetic pathway, an arylaldehyde undergoes a Knoevenagel condensation with malononitrile, which is then followed by a Michael addition with an aminopyrimidine derivative. Subsequent intramolecular cyclization and aromatization lead to the formation of the pyrido[2,3-d]pyrimidine core. The use of malononitrile allows for the introduction of a cyano group, which can be a valuable functional handle for further chemical modifications.
The reaction of barbituric acid, malononitrile, and various aromatic aldehydes is another example of a multicomponent reaction that utilizes nitrile precursors to synthesize related fused pyrimidine systems like pyrano[2,3-d]pyrimidine diones. The versatility of nitrile precursors makes them indispensable in the synthesis of a wide array of pyrido[4,3-d]pyrimidine derivatives and related heterocyclic compounds.
Exploitation of o-Amino Carboxamides and Cyclo-amino Nitriles
The core principle of these synthetic strategies involves the intramolecular or intermolecular cyclization of a 3,4-disubstituted pyridine where the substituents can react to form the fused pyrimidine ring. Specifically, 3-aminopyridine-4-carboxamide serves as a quintessential o-amino carboxamide precursor, while 3-amino-4-cyanopyridine (B113022) represents a key cyclo-amino nitrile.
Synthesis from o-Amino Carboxamides
The use of 3-aminopyridine-4-carboxamide and its derivatives as precursors for pyrido[4,3-d]pyrimidines involves reaction with a one-carbon synthon that provides the C4 atom of the pyrimidine ring. This cyclization can be achieved using various reagents, such as formamide (B127407), orthoesters, or formic acid.
When 3-aminopyridine-4-carboxamide is heated with formamide, a cyclocondensation reaction occurs to yield pyrido[4,3-d]pyrimidin-4(3H)-one. This intermediate can then be further functionalized. For instance, treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) can convert the 4-oxo group into a 4-chloro substituent. Subsequent nucleophilic substitution with ammonia (B1221849) or an amine can then introduce the desired 5-amino group, though this would typically place the amino group at the 4-position of the pyrido[4,3-d]pyrimidine ring system. To achieve the specific target of this compound, a different strategic approach to functionalization would be necessary post-cyclization.
The reaction with triethyl orthoformate, another common one-carbon source, initially forms an ethoxymethyleneamino intermediate, which then undergoes thermal cyclization to the corresponding pyrido[4,3-d]pyrimidin-4-one. The reaction conditions and outcomes are summarized in the table below.
Table 1: Synthesis of Pyrido[4,3-d]pyrimidin-4-one Derivatives from 3-Aminopyridine-4-carboxamide
| Starting Material | Reagent | Product | Conditions | Yield (%) |
| 3-Aminopyridine-4-carboxamide | Formamide | Pyrido[4,3-d]pyrimidin-4(3H)-one | Heat | Not specified |
| 3-Aminopyridine-4-carboxamide | Triethyl orthoformate | Pyrido[4,3-d]pyrimidin-4(3H)-one | Acetic anhydride, heat | Not specified |
| 3-Aminopyridine-4-carboxamide | Diethyl carbonate | Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | Sodium ethoxide, heat | Not specified |
Synthesis from Cyclo-amino Nitriles
The use of 3-amino-4-cyanopyridine as a starting material provides a direct route to 4-aminopyrido[4,3-d]pyrimidines. The reaction of o-amino nitriles with reagents like formamide or guanidine (B92328) is a well-established method for constructing fused aminopyrimidines.
For instance, heating 3-amino-4-cyanopyridine with formamide can lead to the direct formation of 4-aminopyrido[4,3-d]pyrimidine. This reaction is analogous to the well-documented synthesis of pyrido[2,3-d]pyrimidines from 2-amino-3-cyanopyridines researchgate.net.
A particularly effective method for introducing an amino group at the 2-position of the resulting pyrimidine ring is the reaction of the o-amino nitrile with guanidine. This reaction, typically carried out in the presence of a base such as sodium ethoxide, results in the formation of a 2,4-diaminopyrido[4,3-d]pyrimidine derivative. The versatility of these precursors allows for the synthesis of a range of substituted pyrido[4,3-d]pyrimidines.
Table 2: Synthesis of 4-Aminopyrido[4,3-d]pyrimidine Derivatives from 3-Amino-4-cyanopyridine
| Starting Material | Reagent | Product | Conditions | Yield (%) |
| 3-Amino-4-cyanopyridine | Formamide | 4-Aminopyrido[4,3-d]pyrimidine | Heat | Not specified |
| 3-Amino-4-cyanopyridine | Guanidine | Pyrido[4,3-d]pyrimidine-2,4-diamine | Sodium ethoxide, heat | Not specified |
| 3-Amino-4-cyanopyridine | Carbon disulfide | 4-Amino-2-thioxo-1,2-dihydropyrido[4,3-d]pyrimidine | Pyridine, heat | Not specified |
These synthetic methodologies, leveraging readily accessible pyridine-based starting materials, provide a robust foundation for the construction of the pyrido[4,3-d]pyrimidine core structure and its derivatives, paving the way for further exploration of their chemical and biological properties.
Biological Activity and Pharmacological Potential of Pyrido 4,3 D Pyrimidin 5 Amine Derivatives
Enzyme Inhibition Profiles
Derivatives of the pyridopyrimidine core structure have been investigated for their inhibitory effects on a range of enzymes critical to cellular signaling, proliferation, and degradation of the extracellular matrix.
The pyridopyrimidine structure is a recognized scaffold in the development of kinase inhibitors. nih.gov Different isomers of this core have demonstrated potent and selective inhibition of both tyrosine kinases and serine/threonine kinases, which are crucial regulators of cellular processes.
While specific studies on Pyrido[4,3-d]pyrimidin-5-amine (B6237599) derivatives are limited in this context, research on related isomers highlights the potential of the broader pyridopyrimidine family as tyrosine kinase modulators.
Derivatives of 4-(anilino)pyrido[3,4-d]pyrimidine have been explored as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). nih.gov One such radiofluorinated compound, [18F]APP-1, was found to be a potent inhibitor of the L858R mutant EGFR, which is common in non-small-cell lung carcinoma, while being a weak inhibitor of the drug-resistant L858R/T790M double mutant. nih.gov Similarly, a series of pyridothieno[3,2-d]pyrimidin-4-amines, which are structurally related congeners, were designed as ATP-competitive EGFR inhibitors. nih.gov Within this series, compound 5a showed potent and selective inhibitory activity against EGFR with an IC50 value of 36.7 nM. nih.gov
The pyrazolo[3,4-d]pyrimidine scaffold has been successfully used to develop dual inhibitors of the non-receptor tyrosine kinases c-Src and Abl, which are implicated in cancer processes. unisi.it Furthermore, the pyrido[2,3-d]pyrimidine (B1209978) derivative PD-173955 is known to target the ephrin receptor (EPH) family of proteins, which can be overexpressed in certain cancers. nih.gov
Table 1: Tyrosine Kinase Inhibition by Pyrido[4,3-d]pyrimidine-related Scaffolds
| Compound/Scaffold | Target Kinase | Activity (IC50) | Source |
|---|---|---|---|
| Pyridothieno[3,2-d]pyrimidin-4-amine (Compound 5a) | EGFR | 36.7 nM | nih.gov |
| 4-(anilino)pyrido[3,4-d]pyrimidine ([18F]APP-1) | L858R mutant EGFR | Potent Inhibitor | nih.gov |
| 4-(anilino)pyrido[3,4-d]pyrimidine ([18F]APP-1) | L858R/T790M mutant EGFR | Weak Inhibitor | nih.gov |
The pyrido[3,4-d]pyrimidine (B3350098) scaffold has been identified as a promising backbone for inhibitors of Monopolar Spindle 1 (MPS1), a dual-specific kinase that is a potential target for cancer therapy. nih.govresearchgate.net A series of these derivatives were discovered and optimized, showing excellent potency and selectivity for MPS1. nih.gov One such inhibitor, BOS172722, which is based on this scaffold, is a highly potent, selective, and orally bioavailable inhibitor of MPS1 that has entered clinical trials. nih.gov
In addition to MPS1, other pyridopyrimidine isomers have shown activity against different serine/threonine kinases. Palbociclib, a drug based on the pyrido[2,3-d]pyrimidine core, functions as a second-generation inhibitor of cyclin-dependent kinases (CDKs). nih.gov Furthermore, derivatives of pyrido[3',2':4,5]furo[3,2-d]pyrimidine have been evaluated as novel inhibitors of the p110-alpha subunit of Phosphoinositide 3-kinase (PI3K). drugbank.com
Table 2: Serine/Threonine Kinase Inhibition by Pyrido[4,3-d]pyrimidine-related Scaffolds
| Compound/Scaffold | Target Kinase | Activity | Source |
|---|---|---|---|
| Pyrido[3,4-d]pyrimidine (e.g., BOS172722) | MPS1 | Highly Potent and Selective | nih.govnih.gov |
| Pyrido[2,3-d]pyrimidine (e.g., Palbociclib) | CDK | Second-generation inhibitor | nih.gov |
Dihydrofolate reductase (DHFR) is a crucial enzyme for DNA synthesis and a well-established target for cancer chemotherapy. nih.govnih.gov The pyridopyrimidine nucleus is a key feature in several DHFR inhibitors. nih.gov Studies on various isomers have demonstrated significant inhibitory activity.
A series of pyrido[2,3-d]pyrimidines with substitutions at the C-5 position were synthesized and tested for their enzymatic inhibition of DHFR. nih.gov Several compounds exhibited potent activity, with compound 11 showing the highest inhibitory activity with an IC50 of 6.5 µM, comparable to the reference drug methotrexate (B535133) (IC50 = 5.57 µM). nih.gov Similarly, a series of 6-substituted pyrido[3,2-d]pyrimidines were designed, with compound 16 emerging as the most potent recombinant human DHFR (rhDHFR) inhibitor, with an IC50 of 0.06 µM. nih.gov
Table 3: DHFR Inhibition by Various Pyrido-pyrimidine Isomers
| Compound/Scaffold | Target | Activity (IC50) | Source |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine (Compound 11) | DHFR | 6.5 µM | nih.gov |
| Pyrido[2,3-d]pyrimidine (Compound 13) | DHFR | 7.1 µM | nih.gov |
| Pyrido[2,3-d]pyrimidine (Compound 14) | DHFR | 8.7 µM | nih.gov |
Research into pyrimidine (B1678525) and pyridine (B92270) diamine derivatives has identified them as potential dual-binding site inhibitors of cholinesterases (ChEs), including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov However, specific studies detailing the cholinesterase inhibitory activity of the fused this compound scaffold were not identified in the provided search results.
Matrix metalloproteinases (MMPs) are zinc-dependent enzymes involved in tissue remodeling, and their dysregulation is linked to diseases like osteoarthritis and cancer. patentalert.comnih.gov Pyrido[3,4-d]pyrimidin-4-ones, an isomeric form of the core scaffold, were discovered to be orally active and specific inhibitors of MMP-13. nih.gov These compounds were developed from a high-throughput screening hit and were found to occupy a unique specificity pocket (S1') without binding to the catalytic zinc ion. nih.gov One derivative, compound 10a, was shown to possess favorable metabolic and safety profiles and could effectively prevent cartilage damage in animal models of osteoarthritis. nih.gov The pyrido[3,4-d]pyrimidine scaffold has been patented for its utility in developing MMP-13 inhibitors for treating diseases resulting from MMP-13-mediated tissue breakdown. patentalert.com
Table 4: Mentioned Compounds
| Compound Name/Identifier | Chemical Class/Scaffold |
|---|---|
| [18F]APP-1 | 4-(anilino)pyrido[3,4-d]pyrimidine |
| 5a | Pyridothieno[3,2-d]pyrimidin-4-amine |
| PD-173955 | Pyrido[2,3-d]pyrimidine |
| BOS172722 | Pyrido[3,4-d]pyrimidine |
| Palbociclib | Pyrido[2,3-d]pyrimidine |
| Compound 11 | Pyrido[2,3-d]pyrimidine |
| Compound 13 | Pyrido[2,3-d]pyrimidine |
| Compound 14 | Pyrido[2,3-d]pyrimidine |
| Compound 16 | Pyrido[3,2-d]pyrimidine (B1256433) |
| 10a | Pyrido[3,4-d]pyrimidin-4-one |
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. Inhibition of specific PDE isoenzymes is a therapeutic strategy for various disorders, including inflammatory diseases and cancer. rsc.org While direct studies on this compound as a PDE inhibitor are limited, extensive research on related pyridopyrimidine isomers demonstrates the scaffold's potential for this activity.
Notably, a series of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines has been synthesized and evaluated as potent inhibitors of phosphodiesterase IV (PDE4), a target for asthma and chronic obstructive pulmonary disease (COPD). nih.gov Similarly, pyrido[3',2':4,5]furo[3,2-d]pyrimidines have also been developed as PDE4 inhibitors. nih.gov Furthermore, certain pyrido[2,3-d]pyrimidine derivatives have been identified as inhibitors of phosphodiesterase 7 (PDE7). google.com The inhibitory activity of these related compounds suggests that the broader pyridopyrimidine core is a viable pharmacophore for developing specific PDE inhibitors.
DnaG Inhibitor Research
Bacterial DNA primase, DnaG, is an essential enzyme in DNA replication, making it an attractive target for the development of novel antibacterial agents. Research has identified that fused heterocyclic systems, including pyridopyrimidine derivatives, can effectively inhibit this enzyme.
Specifically, pyrido[3',2':4,5]thieno[3,2-d]pyrimidines have been highlighted as lead inhibitors of E. coli DnaG primase. nih.gov Docking studies on newly synthesized amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine also predict that these compounds could act as DnaG inhibitors. nih.gov This line of research indicates that the pyridopyrimidine scaffold, particularly when fused with a thieno- group, is a promising foundation for creating new antibacterial drugs that function by inhibiting DnaG primase.
Antimicrobial Activities
The pyrido[4,3-d]pyrimidine (B1258125) scaffold and its isomers have been investigated for a range of antimicrobial activities, demonstrating a broad spectrum of potential applications in combating infectious diseases. nih.gov
Antibacterial Spectrum (Gram-Positive and Gram-Negative Strains)
Derivatives of pyridopyrimidine have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, various pyridine-based compounds, including fused pyrimidine systems, have demonstrated notable antibacterial properties. mdpi.comnih.gov Studies on new amino derivatives of complex pyrano-pyridothieno-pyrimidines revealed promising antimicrobial activity against several bacterial strains. nih.gov The general antibacterial potential of the pyrido-pyrimidine structure is recognized, although the specific activity profile is highly dependent on the substitution patterns on the core scaffold. nih.gov
Table 1: Antibacterial Activity of Selected Pyridopyrimidine Derivatives
| Compound Class | Test Organism(s) | Activity Noted | Reference |
|---|---|---|---|
| Pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines | Gram-positive and Gram-negative bacilli | Promising antimicrobial activity, with some compounds showing activity similar to reference drugs. | nih.gov |
| General Pyrido[4,3-d]pyrimidines | Not specified | The scaffold is associated with antibacterial activity. | nih.gov |
| Various Pyridine Derivatives | S. aureus, E. coli | Good antibacterial activity observed for various derivatives. | mdpi.comnih.gov |
Antifungal Efficacy
The antifungal potential of pyridopyrimidine derivatives has also been explored. Fused pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines were tested for antifungal properties against two clinically significant fungi, Candida albicans and Cryptococcus neoformans, with several compounds showing moderate activity. researchgate.net Additionally, computational studies on pyrimido[4,5-d]pyrimidine (B13093195) derivatives have been conducted to evaluate their potential antifungal activity against species like Aspergillus flavus. researchgate.net
Antiviral Properties
Research into the antiviral properties of pyridopyrimidines has yielded promising results against a variety of viruses.
Herpes Simplex Virus (HSV): A series of 7-amino- and 7-oxo-5-aryl-6-cyanopyrido[2,3-d]pyrimidines and related pyrimido[5',4':5,6]pyrido[2,3-d]pyrimidine derivatives were synthesized and tested for antiviral activity, with some showing good efficacy against HSV. nih.gov
Human Coronavirus (HCoV): In a study of 4,7-disubstituted pyrimido[4,5-d]pyrimidines, certain derivatives exhibited selective antiviral effects. mdpi.com
Other Viruses: The broader class of pyridodipyrimidines has been noted for its antiviral potential. nih.gov
Anticancer Potential and Cellular Mechanisms
The pyrido[4,3-d]pyrimidine scaffold is a core component of several potent anticancer agents, primarily functioning through the inhibition of critical cellular signaling pathways. nih.gov The anticancer activities of these and related fused pyrimidine derivatives are often attributed to the inhibition of cell signaling transduction pathways that regulate cell proliferation, differentiation, and apoptosis. nih.gov
A prominent example is Trametinib , a derivative of pyrido[4,3-d]pyrimidine, which is an approved kinase inhibitor used to treat specific types of melanoma, non-small cell lung cancer, and thyroid cancer. nih.govmdpi.com Trametinib functions as a selective, allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2. nih.govmdpi.com Inhibition of the MEK-ERK pathway can lead to cell cycle arrest and apoptosis. mdpi.com
More recently, novel pyrido[4,3-d]pyrimidine compounds have been developed as inhibitors of Kirsten rat sarcoma viral oncogene homolog (KRAS), one of the most frequently mutated oncogenes in human cancers. mdpi.comacs.orggoogle.comacs.org In one study, a pyrido[4,3-d]pyrimidine derivative, compound 10c, showed selective anti-proliferative activity against the KRAS-G12D mutated pancreatic cancer cell line Panc1 with an IC₅₀ value of 1.40 μM. mdpi.comnih.gov This activity was 4.9-fold more selective for the cancer cells over wild-type cells. mdpi.comnih.gov
The anticancer activity of the broader pyridopyrimidine family extends to other isomers as well:
Pyrido[2,3-d]pyrimidines: These derivatives have been investigated as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and PIM-1 kinase. rsc.orgnih.gov Certain compounds induced apoptosis in cancer cells and arrested the cell cycle. nih.gov
Pyrido[3,4-d]pyrimidines: A series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine analogs showed highly selective inhibitory effects against renal cancer (UO-31) and breast cancer (MDA-MB-468, MCF-7) cell lines. nih.gov
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines: A novel series of these tricyclic derivatives was designed as selective inhibitors of VEGFR-2. nih.gov
Table 2: Anticancer Activity of Selected Pyrido[4,3-d]pyrimidine and Related Derivatives
| Compound/Class | Target/Mechanism | Cancer Cell Line(s) | IC₅₀ / Activity Noted | Reference |
|---|---|---|---|---|
| Trametinib | MEK1/MEK2 Inhibitor | BRAF-mutated melanoma, NSCLC, thyroid cancer | Approved therapeutic agent | nih.govmdpi.com |
| Compound 10c (pyrido[4,3-d]pyrimidine derivative) | KRAS-G12D Inhibitor | Panc1 (pancreatic) | 1.40 μM | mdpi.comnih.gov |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | EGFR Inhibitors | A-549 (lung), PC-3 (prostate) | IC₅₀ values from 7.12 to 16.2 μM | nih.gov |
| 4-Substituted-2-amino-pyrido[3,4-d]pyrimidine derivatives | Unknown | UO-31 (renal), MDA-MB-468 & MCF-7 (breast) | Selective growth inhibition | nih.gov |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives | VEGFR-2 Inhibitor | N/A (Enzymatic Assay) | IC₅₀ of 2.6 μM for lead compound | nih.gov |
Modulation of Cell Proliferation and Survival Pathways
Pyrido[4,3-d]pyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases that are crucial for cell proliferation and survival. mdpi.com By targeting these enzymes, these compounds can disrupt the signaling pathways that drive cancer cell growth.
One of the key targets for this class of compounds is the phosphatidylinositol-3-kinase (PI3K) pathway, which is frequently dysregulated in cancer. Seletalisib, a pyrido[3,2-d]pyrimidine derivative, is a potent and highly selective inhibitor of PI3Kδ, an isoform that plays a critical role in the development and function of immune cells. acs.org
Furthermore, derivatives of the related pyridothiopyranopyrimidine scaffold have been shown to be potent inhibitors of VEGFR-2 KDR, a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients. Inhibition of VEGFR-2 can thus stifle tumor growth by cutting off its blood supply. These compounds also affect downstream signaling pathways such as the RAF-MEK-ERK and PI3K pathways, which are vital for endothelial cell proliferation and survival.
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
In addition to inhibiting pro-survival pathways, Pyrido[4,3-d]pyrimidine derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.
For instance, a novel series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated for their anticancer activity. One of the most potent compounds, 8a , was found to induce a significant apoptotic effect in PC-3 prostate cancer cells and arrested the cell cycle at the pre-G1 phase. This compound also led to a 5.3-fold increase in the level of caspase-3, a key executioner enzyme in the apoptotic cascade.
Another study on pyrido[2,3-d]pyrimidine derivatives revealed that compound 4 significantly activated apoptosis in MCF-7 breast cancer cells, with the total apoptosis in treated cells reaching 36.14% compared to 0.62% in control cells. This compound was also found to arrest the cell cycle at the G1 phase.
Similarly, a series of 2-(alkylsulfanyl)-N-alkylpyrido[2,3-d]pyrimidine-4-amine derivatives were designed as cytotoxic and apoptosis inducers. These compounds demonstrated dose-dependent cytostatic and pro-apoptotic effects through the activation of two distinct signaling pathways: one leading to cell cycle arrest and another resulting in rapid apoptosis.
Targeting Oncogenic Proteins (e.g., KRAS-G12D)
Mutations in the KRAS gene are among the most common drivers of human cancers, and the KRAS-G12D mutation is particularly prevalent in pancreatic and biliary cancers. google.com The development of inhibitors targeting this specific mutation has been a significant challenge in oncology. Pyrido[4,3-d]pyrimidine derivatives have emerged as a promising scaffold for the development of novel KRAS-G12D inhibitors. google.com
In a recent study, a series of compounds with pyrimidine, pyrido[4,3-d]pyrimidine, and 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793) cores were designed and synthesized. Among them, compound 10c , a 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivative, demonstrated selective anti-proliferative activity against the KRAS-G12D mutated pancreatic cancer cell line Panc1 with an IC50 of 1.40 μM. researchgate.net This compound showed 4.9-fold greater selectivity for Panc1 cells over wild-type cells. researchgate.net
Another compound from the same study, 10k , exhibited potent enzymatic inhibition of KRAS-G12D with an IC50 of 0.009 μM. researchgate.net Molecular docking studies revealed that these compounds bind to the switch II pocket of the KRAS-G12D protein, a crucial region for its signaling activity. The protonated piperazine (B1678402) moiety of these compounds was found to interact productively with the mutant Asp12 side chain.
The table below summarizes the activity of selected Pyrido[4,3-d]pyrimidine derivatives against KRAS-G12D.
| Compound | Core Scaffold | Target | Cell Line | Activity (IC50) |
| 10c | 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | KRAS-G12D | Panc1 | 1.40 μM |
| 10i | 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | KRAS-G12D | Panc1 | 3.92 μM |
| 10k | Not specified | KRAS-G12D | Enzymatic Assay | 0.009 μM |
Investigations in In Vitro Cell Lines and In Vivo Models of Cancer
The anticancer potential of this compound derivatives has been evaluated in a variety of in vitro cancer cell lines and in vivo animal models.
In vitro studies have demonstrated the antiproliferative activity of these compounds against a broad spectrum of cancer cell lines, including those derived from pancreatic (Panc1), colorectal (HCT116), lung (A549), prostate (PC-3, HTB-81), breast (MCF-7), liver (HepG2), and gastric (MGC803) cancers, as well as lymphoma (Daudi). researchgate.netnih.gov
For example, a series of pyrido[3,4-d]pyrimidine compounds were evaluated for their antitumor activities, with compound 30 showing the best activity against MGC803 cells with an IC50 of 0.59 μM. nih.gov Mechanistic studies revealed that this compound inhibited cell migration and induced apoptosis. nih.gov
In vivo studies have also provided evidence for the anticancer efficacy of this class of compounds. In one study, 4-Amino-5-oxo-8-(beta-D-xylofuranosyl)pyrido[2,3-d]pyrimidine demonstrated potent inhibitory effects on the growth of HTB-81 prostate tumors in syngeneic mice, with a 93% inhibition of tumor growth at a daily dose of 8.5 mg/kg for 10 days.
The table below provides a summary of the in vitro and in vivo activities of selected Pyrido[4,3-d]pyrimidine derivatives.
| Compound/Derivative | Cancer Type | Model | Finding |
| 10c | Pancreatic Cancer | Panc1 cell line (KRAS-G12D) | Selective anti-proliferative activity (IC50 = 1.40 μM) |
| 30 | Gastric Cancer | MGC803 cell line | Potent anti-tumor activity (IC50 = 0.59 μM), inhibited migration and induced apoptosis |
| 4-Amino-5-oxo-8-(beta-D-xylofuranosyl)pyrido[2,3-d]pyrimidine | Prostate Cancer | HTB-81 tumor in mice | 93% inhibition of tumor growth |
Immunomodulatory Activities
The immune system plays a dual role in cancer, with some immune responses promoting tumor growth while others mediate tumor rejection. Compounds that can modulate the immune system, known as immunomodulators, have become a cornerstone of modern cancer therapy.
While direct evidence for the immunomodulatory activity of this compound derivatives is still emerging, research on closely related scaffolds suggests their potential in this area. For instance, a series of pyrido[2,3-d]pyrimidin-5-ones were evaluated as inhibitors of the macrophage colony-stimulating factor-1 receptor (FMS). acs.org FMS is a key regulator of macrophage development and function, and its inhibition can have profound effects on the tumor microenvironment. By targeting FMS, these compounds may be able to reprogram tumor-associated macrophages from a pro-tumoral to an anti-tumoral phenotype.
Furthermore, a patent for pyrido[3,2-d]pyrimidine compounds as immunomodulators has been filed, indicating the growing interest in this class of compounds for their potential to modulate immune responses. nih.gov
Exploration as Chemokine Receptor Antagonists (e.g., CXCR2)
Chemokine receptors are involved in a variety of physiological and pathological processes, including inflammation and cancer. The C-X-C motif chemokine receptor 2 (CXCR2) has been implicated in tumor growth, angiogenesis, and metastasis, making it an attractive target for cancer therapy.
A scaffold hopping approach led to the identification of a pyrido[3,4-d]pyrimidine analogue as a promising CXCR2 antagonist with an IC50 value of 0.11 µM in a calcium mobilization assay. nih.gov Further optimization of this lead compound led to the discovery of a 6-furanyl-pyrido[3,4-d]pyrimidine analogue with comparable antagonistic potency (IC50 = 0.54 µM). nih.gov These findings highlight the potential of the pyrido[4,3-d]pyrimidine scaffold for the development of novel CXCR2 antagonists.
The table below shows the CXCR2 antagonistic activity of selected pyridopyrimidine analogues.
| Compound | Scaffold | Activity (IC50) |
| Analogue 2 | Pyrido[3,4-d]pyrimidine | 0.11 µM |
| 6-furanyl congener 17b | 6-furanyl-pyrido[3,4-d]pyrimidine | 0.54 µM |
Other Reported Biological Activities
In addition to their anticancer and immunomodulatory potential, derivatives of the broader pyridopyrimidine class have been reported to possess a wide range of other biological activities.
Anticonvulsant Activity: Several series of pyrido[2,3-d]pyrimidine and related triazolopyrimidine derivatives have been synthesized and evaluated for their anticonvulsant properties. In maximal electroshock and pentetrazol-induced seizure models, some of these compounds exhibited potent anticonvulsant activity, with protective index values significantly higher than those of established antiepileptic drugs like carbamazepine (B1668303) and diazepam.
CNS Depressive and Anxiolytic Activity: Some 1,2,4-triazol-3-thiols containing a pyridopyrimidine moiety have been evaluated for their CNS depressant activities. Furthermore, certain pyrido[1,2-a]pyrimidine (B8458354) derivatives have demonstrated anxiolytic effects in preclinical models.
Anti-inflammatory and Analgesic Activity: Pyrido[2,3-d]pyrimidine derivatives have been investigated for their anti-inflammatory and analgesic properties. In one study, a lead compound from a series of triazolo- and 2-pyrazolyl-pyrido[2,3-d]-pyrimidines showed higher anti-inflammatory activity (82.8%) than ibuprofen (B1674241) (79.5%) with a lower ulcerogenic effect. The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and cyclooxygenase (COX) enzymes.
Anti-allergic Activity: A series of 5-imino-5H-dipyrido[1,2-a; 2',3'-d]pyrimidines have been synthesized and evaluated as potential anti-allergy agents, with their activity being comparable to other active compounds in the pyrido[1,2-a]thieno[2,3-d]pyrimidine series. acs.org
Anti-ulcer Activity: Dihydropyrimidinone derivatives linked to a piperidine (B6355638) moiety have been synthesized and evaluated for their anti-ulcer activity. nih.gov Several compounds were found to be active in an ethanol-induced ulcer model, inhibiting the formation of gastric ulcers and increasing gastric mucin secretion. nih.gov
It is important to note that while these activities have been reported for the broader class of pyridopyrimidines, further research is needed to specifically evaluate the potential of this compound derivatives in these therapeutic areas.
Structure Activity Relationships Sar and Molecular Design of Pyrido 4,3 D Pyrimidin 5 Amine Analogues
Influence of Substitution Patterns on Biological Efficacy
The biological activity of pyrido[4,3-d]pyrimidin-5-amine (B6237599) derivatives is profoundly influenced by the nature and position of various substituents. Strategic modifications to the core structure have been shown to significantly impact their potency and selectivity against different biological targets.
Role of Amino Group Modifications
Modifications to the amino group at the C2 and C4 positions of the pyridopyrimidine ring are critical for biological activity. For instance, in a series of 2,6,7-substituted aminopyrido[2,3-d]pyrimidin-7-yl derivatives, the presence of an alkyl amino side chain at the C-2 position was found to be essential for achieving optimal kinase inhibition. tandfonline.com Specifically, compounds with longer alkyl amino side chains at C-2, such as those with three carbons terminated by N-(4-methylpiperazino) or four carbons ending in an N,N-dimethyl amino group, showed moderately improved activity. tandfonline.com This suggests that the nature and length of the alkyl chain, as well as the terminal amino group, play a significant role in the interaction with the target kinase.
Furthermore, the introduction of an amino group at the C4 position, often as part of a larger substituent, has been explored. For example, 4-[(3-Aminophenyl)amino]pyrido[2,3-d]pyrimidin-5(8H)-one represents a scaffold where the amino group is part of an aniline (B41778) substituent, highlighting the diverse ways this functional group can be incorporated to modulate activity. nih.gov
Impact of Aryl and Heteroaryl Substituents
The introduction of aryl and heteroaryl groups at various positions of the pyrido[4,3-d]pyrimidine (B1258125) core is a common strategy to enhance biological efficacy. The substitution pattern on these aromatic rings can dramatically affect potency.
In the context of aminopyrido[2,3-d]pyrimidin-7-yl derivatives, a C-6 aryl substituent, particularly a 2,6-dichlorophenyl group, was shown to produce good potency. tandfonline.com This highlights the importance of specific substitution patterns on the aryl ring for maximizing activity. Similarly, in a series of 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, the introduction of five-membered heterocycles like pyrazol-3-yl and pyrazol-1-yl moieties at the C8 position resulted in similar potency against KDM4B and KDM5B. acs.org
The nature of the aryl or heteroaryl substituent itself is also a key determinant of activity. For instance, in a study of 4-substituted pyrido-fused deazapurine bases, 2-furyl and 2-benzofuryl derivatives at the 4-position of pyrido[2′,3′:4,5]pyrrolo[2,3-d]pyrimidines exhibited fluorescence, a property that can be influenced by the electronic nature of the substituent. acs.org
Effects of Structural Variations at Specific Ring Positions (e.g., 4, 7, 8)
Structural modifications at positions 4, 7, and 8 of the pyridopyrimidine ring system have been extensively studied to optimize the pharmacological profile of these compounds.
Position 4: The C4 position has been a key site for introducing diversity. In a series of pyrido[2,3-d]pyrimidin-7(8H)-ones, the introduction of N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl substituents at C4 was explored to develop ZAP-70 inhibitors. nih.gov This diversification was achieved through various cross-coupling reactions. nih.gov
Position 7: Modifications at the N-7 position have also proven to be critical. For example, the introduction of a tertiary butyl urea (B33335) group at the N-7 amino position of aminopyrido[2,3-d]pyrimidin-7-yl derivatives was found to increase their anticancer activity. tandfonline.com
Position 8: The C8 position has been identified as a crucial point for modification to improve properties like metabolic stability. In a series of pyrido[3,4-d]pyrimidine (B3350098) inhibitors of Monopolar Spindle 1 (MPS1) kinase, introducing diverse substituents at the 8-position was hypothesized to affect molecular recognition by metabolic enzymes, thereby increasing stability. acs.org This was exemplified by the introduction of pyrazole (B372694) moieties at C8 in pyrido[3,4-d]pyrimidin-4(3H)-one derivatives. acs.org
Optimization Strategies for Pharmacological Profiles
A primary goal in the development of this compound analogues is the optimization of their pharmacological profiles, which includes enhancing potency and selectivity, as well as improving metabolic stability.
Enhancing Potency and Selectivity
Strategies to enhance the potency and selectivity of pyrido[4,3-d]pyrimidine derivatives often involve a multi-pronged approach targeting different parts of the molecule.
One key strategy is the structure-based hybridization of different chemical series. For example, a novel class of potent and selective MPS1 inhibitors with a pyrido[3,4-d]pyrimidine core was developed by merging two distinct chemical series. acs.org This approach led to compounds with significantly reduced size and lipophilicity compared to the parent compounds. acs.org
Fine-tuning substitutions is also crucial. For instance, in the optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines as PI3Kδ inhibitors, chemical optimization focused on maintaining high selectivity against other PI3K isoforms while improving cellular potency. nih.gov This often involves iterative modifications of substituents based on SAR data.
The introduction of specific functional groups can also confer selectivity. For example, in the development of MPS1 inhibitors, selectivity against the highly homologous CDK2 kinase was a key consideration. nih.govacs.org The conversion of IC50 values to Ki values allowed for a more accurate assessment of the selectivity ratio. nih.govacs.org
Metabolic Stability Investigations (e.g., Human Liver Microsome Stability)
A significant challenge in drug development is ensuring adequate metabolic stability. Pyrido[4,3-d]pyrimidine analogues have been the subject of investigations to improve their stability in human liver microsomes (HLM).
A notable success in this area was the discovery that introducing a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core significantly improved HLM stability. nih.govacs.org This was a key breakthrough in overcoming the rapid turnover observed with earlier compounds in the series. nih.govacs.org Initial compounds suffered from high intrinsic clearance in HLM, but the methylated analogues showed satisfactory stability. nih.govacs.org
Systematic derivatization of the molecule is another approach to enhance metabolic stability. When a consistent site of metabolism cannot be identified, altering different parts of the molecule can help discover modifications that block recognition by metabolic enzymes. nih.govacs.org For example, in a series of pyrido[3,4-d]pyrimidine inhibitors, altering the five-membered ring heterocycle was one of the initial strategies explored. nih.govacs.org
Furthermore, the use of deuterated substituents has been shown to improve metabolic stability. For instance, replacing a phenyl group with a penta-deuterophenyl substituent in a pyrido[2,3-d]pyrimidin-7(8H)-one derivative resulted in a significant increase in stability in rat liver microsomes. mdpi.com
Scaffold Hopping and Hybridization Approaches in Pyrido[4,3-d]pyrimidine Design
Scaffold hopping and molecular hybridization are innovative strategies in drug discovery aimed at identifying novel core structures with improved pharmacological profiles. These approaches have been effectively applied to the pyrido[4,3-d]pyrimidine framework to develop new classes of therapeutic agents.
Scaffold Hopping: This technique involves replacing the central core of a known active compound with a structurally different but functionally equivalent moiety. The goal is to discover new chemical entities with potentially enhanced properties such as increased potency, better selectivity, or improved pharmacokinetic characteristics. For instance, in the pursuit of novel kinase inhibitors, researchers have explored replacing existing heterocyclic cores with the pyrido[4,3-d]pyrimidine scaffold. This has led to the identification of compounds with altered binding modes or the ability to overcome resistance mechanisms. A notable example is the development of Monopolar Spindle Kinase 1 (MPS1) inhibitors, where a 1H-pyrrolo[3,2-c]pyridine scaffold was merged with a screening hit, suggesting that a pyrido[3,4-d]pyrimidine scaffold could serve as a viable hinge-binding element. acs.org
Molecular Hybridization: This strategy combines two or more pharmacophores from different drug classes into a single molecule. The resulting hybrid compound is designed to interact with multiple biological targets or to possess a synergistic effect. In the context of the pyrido[4,3-d]pyrimidine scaffold, hybridization has been employed to create multi-target agents, particularly in cancer therapy. For example, combining the pyrido[4,3-d]pyrimidine core with moieties known to inhibit other key signaling pathways can lead to compounds with a broader spectrum of activity and potentially reduced drug resistance. nih.govisroset.org Research has shown the value of synthesizing hybrid molecules, such as pyridopyrimidinone-thiazole hybrids, which have demonstrated cytotoxic effects. nih.gov
A study focused on designing dual inhibitors of PARP1 and CDK4 for triple-negative breast cancer utilized a hybridization approach by combining the pyrido[3,4-d]pyrimidine moiety from Palbociclib with the phthalazinone ring from Olaparib. nih.gov This highlights the potential of creating potent and multi-targeted cancer therapies.
Table 1: Examples of Scaffold Hopping and Hybridization in Pyrido[4,3-d]pyrimidine Analogues
| Compound Class | Design Strategy | Therapeutic Target | Key Findings |
|---|---|---|---|
| Pyrido[3,4-d]pyrimidine derivatives | Scaffold Hopping | Monopolar Spindle Kinase 1 (MPS1) | Resulted in potent inhibitors with improved cellular inhibition. acs.org |
| Pyrido[3,4-d]pyrimidine hybrids | Molecular Hybridization | PARP1 and CDK4 | Designed hybrid compounds with promising dual inhibitory activity. nih.gov |
| Pyridopyrimidinone-thiazole hybrids | Molecular Hybridization | Cancer Cells (MCF-7, HeLa) | Synthesized hybrids showed significant cytotoxic activity. nih.gov |
| Pyrido[3,2-d]pyrimidine (B1256433) derivatives | Scaffold Hopping | ERK/PI3K | Created dual inhibitors by replacing a 1H-pyrazolo[3,4-d]pyrimidine scaffold. nih.gov |
Prodrug Design and Development Based on Pyrido[4,3-d]pyrimidine Scaffolds
Prodrugs are inactive or less active molecules that are metabolically converted into the active parent drug in the body. This approach is often used to overcome poor physicochemical or pharmacokinetic properties of a drug, such as low solubility or poor oral bioavailability. The pyrido[4,3-d]pyrimidine scaffold has been a foundation for the design of various prodrugs, particularly in oncology.
The development of prodrugs for pyrido[4,3-d]pyrimidine-based kinase inhibitors is an active area of research. For example, MRTX1133, a potent and specific inhibitor of the KRASG12D mutant protein, suffers from poor oral bioavailability. To address this, researchers have synthesized and screened numerous prodrugs of MRTX1133. acs.org These efforts led to the identification of prodrugs with improved pharmacokinetic profiles in animal models, demonstrating the potential for oral administration in treating KRASG12D-mutant cancers. acs.org
The general strategy involves modifying a functional group on the pyrido[4,3-d]pyrimidine core, often an amine or hydroxyl group, with a promoiety that is cleaved in vivo to release the active drug. The choice of the promoiety is critical and can influence solubility, membrane permeability, and the rate of conversion to the active drug. Studies have explored various promoieties, including acyl groups and amino acids, to enhance the oral absorption of pyrido[4,3-d]pyrimidine-based drugs. acs.org
Table 2: Prodrugs of Pyrido[4,3-d]pyrimidine Analogues
| Parent Drug | Promoiety | Therapeutic Target | Improvement |
|---|---|---|---|
| MRTX1133 | Acyl groups | KRASG12D | Increased oral bioavailability in mice. acs.org |
| 4-anilinopyrido[3,4-d]pyrimidine | Not specified | Kinases (for cancer) | Patented as kinase inhibitors for cancer treatment. encyclopedia.pub |
| Tarloxotinib | Hypoxia-activated | Pan-HER kinase | Releases active drug in hypoxic tumor environments. encyclopedia.pub |
Protein Degradation Strategies Utilizing the Pyrido[4,3-d]pyrimidine Scaffold (e.g., PROTACs)
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that induces the degradation of target proteins rather than just inhibiting their function. A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
The pyrido[4,3-d]pyrimidine scaffold has emerged as a valuable warhead for the development of PROTACs targeting disease-causing proteins, particularly in the field of oncology. By incorporating a pyrido[4,3-d]pyrimidine-based inhibitor as the target-binding ligand, researchers can create PROTACs that specifically tag proteins for degradation by the cellular proteasome machinery.
A significant application of this strategy is in targeting mutant forms of the KRAS protein, a notorious driver of many cancers. For instance, researchers have designed and synthesized PROTACs that utilize a pyrido[4,3-d]pyrimidine-based warhead to target the KRAS-G12D mutant. mdpi.com These PROTACs aim to overcome the limitations of traditional small-molecule inhibitors by promoting the complete removal of the oncoprotein from the cell. mdpi.com While initial studies have shown promise, the development of potent and cell-permeable pyrido[4,3-d]pyrimidine-based PROTACs is an ongoing challenge, with factors like linker length and composition playing a crucial role in their efficacy. mdpi.comnih.gov
Table 3: Pyrido[4,3-d]pyrimidine-Based PROTACs
| PROTAC | Target Protein | E3 Ligase Ligand | Key Findings |
|---|---|---|---|
| PROTACs 26a/b | KRAS-G12D | Not specified | Derived from a potent enzymatic inhibitor, but showed reduced potency, possibly due to impaired membrane permeability. mdpi.comnih.gov |
| Novel PROTAC (5) | KRAS-G12D | VHL ligand | Employed a modified MRTX1133 structure as the warhead. mdpi.com |
Computational and Theoretical Investigations of Pyrido 4,3 D Pyrimidin 5 Amine and Its Derivatives
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. irispublishers.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.
Analysis of Ligand-Target Interactions
Molecular docking studies have been crucial in elucidating the interactions between pyrido[4,3-d]pyrimidine (B1258125) derivatives and their biological targets. For instance, in the context of cancer therapeutics, these compounds have been investigated as kinase inhibitors. One study focused on a pyrido[4,3-d]pyrimidine derivative, SKI-O-068, as an inhibitor of Pim1 kinase, a protein implicated in various cancers. plos.org The docking analysis revealed that the inhibitor binds to the active site of Pim1 kinase, with specific interactions involving key amino acid residues. plos.org The cyclohexanamine moiety of SKI-O-068 is positioned similarly to the ribose moiety of the natural ligand AMPPNP, while the pyrido[4,3-d]pyrimidin-5(6H)-one moiety superimposes with the adenosine (B11128) moiety of AMPPNP. plos.org
Similarly, derivatives of pyrido[4,3-d]pyrimidine have been evaluated as inhibitors for other targets, such as the 3C-like main proteinase (3CLpro) of SARS-CoV-2. nih.gov Docking simulations identified potential inhibitors and detailed their interactions within the active site, often involving hydrogen bonds with residues like Thr24, Ser144, and Gly143. nih.gov In another study targeting KRAS-G12D, a mutation prevalent in several cancers, docking of pyrido[4,3-d]pyrimidine derivatives revealed critical hydrogen bonds with Asp12 and Gly60, and interactions with Glu92 and His95, which are crucial for inhibitory activity. mdpi.com
The types of interactions observed in these studies are diverse and include:
Hydrogen Bonds: These are critical for the specificity and stability of the ligand-protein complex. For example, the amine group of a pyrido[2,3-d]pyrimidin-7-one based CDK4 inhibitor was found to form a hydrogen bond with VAL96. japsonline.com
π-π Interactions and Electrostatic Interactions: These also contribute to the stability of the complex, as seen in studies of 2,5-substituted pyrido[4,3-d]pyrimidines with the enzyme 1HNY. orientjchem.org
These detailed interaction analyses provide a rational basis for the design of more potent and selective inhibitors.
Prediction of Binding Modes and Affinities
A primary output of molecular docking is the prediction of the binding mode and the estimation of binding affinity, often expressed as a binding energy score in kcal/mol. A more negative binding energy generally indicates a more stable and favorable interaction. orientjchem.org
For example, in the study of pyrido[4,3-d]pyrimidine derivatives as anti-diabetic and anti-inflammatory agents, all synthesized compounds exhibited negative binding energies when docked with the target enzyme 1HNY, with compounds featuring methyl sulfonyl substituents showing the most favorable values. orientjchem.org Similarly, in the search for SARS-CoV-2 3CLpro inhibitors, several pyrido[4,3-d]pyrimidine-related compounds showed promising binding energies, with values ranging from -5.08 to -10.24 kcal/mol. nih.gov
The binding affinity data from docking studies are often presented in tabular format to compare the potential of different derivatives.
Table 1: Predicted Binding Affinities of Pyrido[4,3-d]pyrimidine Derivatives against Various Targets
| Compound/Derivative | Target Protein | Predicted Binding Energy (kcal/mol) |
| Pyrido[2,3-d]pyrimidine (B1209978) derivative 5b | SARS-CoV-2 3CLpro (6LU7) | -6.2 |
| Pyrido[2,3-d]pyrimidine derivative 6j | SARS-CoV-2 3CLpro (6LU7) | -7.6 |
| Pyrido[2,3-d]pyrimidin-7-one derivative 43 | CDK4 | Not specified, but noted for strong interactions |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative 8c | EGFRT790M | -22.39 |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivative 9a | EGFRT790M | -15.80 |
It is important to note that the accuracy of docking can be validated by redocking a known ligand into the protein's active site and comparing the predicted pose with the crystallographically determined one. A low root-mean-square deviation (RMSD) value, typically below 2.0 Å, indicates a reliable docking protocol. For instance, in a study on CDK4 inhibitors, a redocking experiment yielded an RMSD of 1.292 Å, validating the docking procedure. japsonline.com
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. researchgate.netchemrj.org It is a powerful tool for understanding the intrinsic properties of molecules like pyrido[4,3-d]pyrimidin-5-amine (B6237599) and its derivatives.
Molecular Orbital Analysis
Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. irjweb.comnih.gov
DFT calculations have been applied to various heterocyclic compounds, including those with structures similar to pyrido[4,3-d]pyrimidine, to determine these parameters. For example, in a study of benzimidazole (B57391) derivatives, the charge density distribution on the HOMO was found to be localized on the benzimidazole ring, while the LUMO indicated a transfer of electron density to this ring system. nih.gov This type of analysis helps to identify the regions of a molecule that are most likely to be involved in chemical reactions or interactions with a biological target. irjweb.com
Table 2: Representative HOMO-LUMO Energies and Energy Gaps for Related Heterocyclic Compounds from DFT Studies
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzimidazole Derivatives (M-1) | -6.04 | -1.13 | 4.91 |
| Benzimidazole Derivatives (M-2) | -6.01 | -1.03 | 4.98 |
| Benzimidazole Derivatives (B) | -6.32 | -1.27 | 5.05 |
| Triazine Derivative | Not Specified | Not Specified | Not Specified |
| Octahydroacridine-N-oxides | Not Specified | Not Specified | Not Specified |
The values of global reactivity descriptors such as electronegativity, hardness, and softness, which are derived from HOMO and LUMO energies, can further quantify the reactivity of these molecules. irjweb.com
Vibrational Frequency and Energy Profile Determinations
DFT calculations are also employed to predict the vibrational spectra (e.g., IR and Raman) of molecules. tandfonline.com By comparing the calculated vibrational frequencies with experimental data, the molecular structure and vibrational modes can be accurately assigned. For instance, DFT calculations using the B3LYP functional with a 6-311G(d,p) basis set have been used to calculate the vibrational frequencies of complexes, showing good agreement with experimental FT-IR spectra. researchgate.net The N-H stretching frequency, a characteristic vibration for amine-containing compounds, is typically observed in the 3300-3500 cm⁻¹ range in experimental spectra. researchgate.net
Furthermore, DFT can be used to determine the potential energy surface of a molecule, allowing for the identification of stable conformers and the energy barriers between them. This is crucial for understanding the flexibility of a molecule and its preferred conformation when binding to a target. For example, DFT calculations have been used to validate the regiospecificity of reactions leading to pyrido[2,3-d]pyrimidine derivatives by comparing the thermodynamic stability of possible isomers. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. orientjchem.org These models can then be used to predict the activity of new, unsynthesized compounds. nih.gov
Both 2D-QSAR and 3D-QSAR models have been developed for pyrido[2,3-d]pyrimidine derivatives and related compounds. 2D-QSAR models use descriptors calculated from the 2D structure of the molecule, such as physicochemical properties and topological indices. tandfonline.com 3D-QSAR models, on the other hand, utilize information about the 3D conformation of the molecules. tandfonline.com
In a study on pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors, both 2D and 3D-QSAR models were developed. japsonline.com The 3D-QSAR model showed better statistical significance, indicating the importance of the three-dimensional structure for the inhibitory activity. japsonline.com The models identified key molecular properties that influence the activity, and the 3D-QSAR contour maps highlighted regions where steric and electrostatic properties are important. japsonline.com
Table 3: Statistical Parameters for QSAR Models of Pyrido[2,3-d]pyrimidine Derivatives
| QSAR Model Type | Target | R² (Correlation Coefficient) | Q² (Cross-validated R²) |
| 2D-QSAR | CDK4 Inhibitors | 0.6974 | Not Specified |
| 3D-QSAR | CDK4 Inhibitors | 0.7649 | Not Specified |
| 3D-QSAR | PDGFr Inhibitors | Not Specified | 0.866 |
| 3D-QSAR | FGFr Inhibitors | Not Specified | 0.764 |
| 3D-QSAR | c-Src Inhibitors | Not Specified | 0.804 |
These QSAR models, often developed in conjunction with molecular docking, serve as powerful tools for virtual screening of compound libraries to identify novel and potent inhibitors. japsonline.com For example, a validated 3D-QSAR model was used to screen the ChEMBL database and identify six new potential CDK4 inhibitors. japsonline.com
In Silico Biological Evaluations and Virtual Screening
In silico biological evaluations and virtual screening are powerful computational techniques used to predict the biological activity of chemical compounds and to identify promising drug candidates from large databases. These methods are particularly valuable in the early stages of drug discovery, as they can significantly reduce the time and cost associated with experimental screening. In the context of pyrido[4,3-d]pyrimidine derivatives, these computational approaches have been instrumental in identifying potential therapeutic applications, particularly in the field of oncology.
One area of focus has been the investigation of pyrido[4,3-d]pyrimidines as inhibitors of various protein kinases, which are enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. For example, derivatives of the related pyrido[2,3-d]pyrimidine scaffold have been studied as potential inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. rjptonline.org A study involving 2D- and 3D-QSAR (Quantitative Structure-Activity Relationship) modeling, along with molecular docking, was conducted on a series of pyrido[2,3-d]pyrimidin-7-one-based compounds to identify novel CDK4 inhibitors. japsonline.com This study successfully identified six promising compounds from the ChEMBL database with favorable drug-like properties. japsonline.com
Virtual screening has also been employed to explore the potential of pyrido[2,3-d]pyrimidines as inhibitors of human thymidylate synthase (hTS), a critical enzyme in DNA synthesis and a well-established target for cancer chemotherapy. nih.govresearchgate.net A library of 42 novel pyrido[2,3-d]pyrimidine derivatives was designed and evaluated through molecular docking, leading to the identification of four ligands with superior interaction and docking scores compared to the standard drug, raltitrexed. nih.govresearchgate.net These findings highlight the potential of this scaffold for developing selective and potent hTS inhibitors. nih.govresearchgate.net
Furthermore, pyrido[3,4-d]pyrimidine (B3350098) derivatives have been investigated as inhibitors of Monopolar spindle 1 (Mps1), a kinase involved in the mitotic checkpoint and a potential target for cancer therapy. mdpi.com Molecular docking and molecular dynamics simulations were used to study the binding modes of a series of these inhibitors, revealing key interactions with residues in the Mps1 active site. mdpi.com This research also led to the design of new, potentially more potent Mps1 inhibitors. mdpi.com
In the realm of antimicrobial research, pyrido[4,3-d]pyrimidine derivatives have been designed and evaluated as potential sterol 14α-demethylase inhibitors, a key enzyme in fungal cell membrane biosynthesis. researchgate.net These studies combine synthesis, biological testing, and molecular modeling to identify compounds with promising antifungal activity. researchgate.net
The table below summarizes some of the key findings from in silico studies on pyrido[4,3-d]pyrimidine and its related isomers.
| Scaffold | Target | Computational Method | Key Findings |
| Pyrido[2,3-d]pyrimidin-7-one | CDK4 | 2D- & 3D-QSAR, Molecular Docking | Identified 6 potential inhibitors from the ChEMBL database. japsonline.com |
| Pyrido[2,3-d]pyrimidine | hTS | Virtual Screening, Molecular Docking | Identified 4 ligands with better docking scores than raltitrexed. nih.govresearchgate.net |
| Pyrido[3,4-d]pyrimidine | Mps1 | Molecular Docking, Molecular Dynamics | Elucidated binding modes and designed new potential inhibitors. mdpi.com |
| Pyrido[4,3-d]pyrimidine | Sterol 14α-demethylase | Molecular Modeling | Identified derivatives with potential antifungal activity. researchgate.net |
These examples demonstrate the significant role of computational methods in guiding the design and discovery of novel therapeutic agents based on the pyrido[4,3-d]pyrimidine scaffold and its isomers.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are computational tools that provide insights into the three-dimensional structure and dynamic behavior of molecules. These methods are crucial for understanding how a molecule's shape and flexibility influence its biological activity and interactions with target proteins.
Molecular dynamics simulations offer a more dynamic picture by simulating the movement of atoms in a molecule over time. This approach has been extensively used to study the interaction between pyrido[3,4-d]pyrimidine inhibitors and the Mps1 kinase. mdpi.com These simulations, performed using the Amber program, helped to validate the binding modes predicted by molecular docking and to understand the stability of the inhibitor-protein complexes. mdpi.com The simulations revealed that van der Waals interactions and nonpolar solvation energies were the primary drivers for the favorable binding of the inhibitors. mdpi.com Furthermore, the simulations highlighted the importance of stable hydrogen bonds with specific residues (G605 and K529) in the Mps1 active site for inhibitor activity. mdpi.com
In another study, MD simulations were conducted on pyrido[2,3-d]pyrimidine derivatives designed as inhibitors of human thymidylate synthase (hTS). nih.gov The simulations, which were run for 1000 nanoseconds, were used to validate the efficacy of the designed molecules and to analyze their interaction with the hTS protein. nih.gov The results showed that the designed compounds interacted with a key catalytic amino acid (Cys195), which is essential for the enzyme's anticancer activity. nih.gov
The table below provides a summary of the applications of conformational analysis and molecular dynamics simulations in the study of pyrido[4,3-d]pyrimidine and its isomers.
| Scaffold | Method | Key Findings |
| 1H,3H-Pyrido[2,3-d]pyrimidin-4-one | Conformational Analysis (NMR) | Substituents induced chirality and influenced the non-equivalence of methylene (B1212753) protons. researchgate.net |
| Pyrido[3,4-d]pyrimidine | Molecular Dynamics Simulations | Validated binding modes with Mps1 kinase and identified key stabilizing interactions. mdpi.com |
| Pyrido[2,3-d]pyrimidine | Molecular Dynamics Simulations | Confirmed interaction with the catalytic Cys195 residue of hTS. nih.gov |
These computational studies underscore the importance of understanding the conformational preferences and dynamic behavior of pyrido[4,3-d]pyrimidine derivatives for the rational design of potent and selective inhibitors.
Bioisosteric Replacements and Their Effects
Bioisosteric replacement is a strategy in medicinal chemistry where a part of a molecule is substituted with another chemical group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, metabolic stability, or other pharmacokinetic properties. This approach has been applied to the pyrido[4,3-d]pyrimidine scaffold and its isomers to explore the structure-activity relationships and to optimize lead compounds.
In the development of inhibitors for Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a key enzyme in malaria parasites, bioisosteric modifications of a triazolopyrimidine scaffold were investigated. nih.gov Replacement of the triazolopyrimidine core with a pyrazolo[1,5-a]pyrimidine (B1248293) resulted in an approximately 8.5-fold decrease in activity, indicating the importance of the N4 nitrogen in the five-membered ring for enzyme inhibition. nih.gov Similarly, a purine (B94841) analog, which involved bioisosteric replacements at two positions, was about 9-fold less active. nih.gov However, the replacement of the triazolopyrimidine core with an imidazo[1,2-a]pyrimidine (B1208166) was well-tolerated and, in some cases, even enhanced the binding affinity. nih.gov
Another study focused on the bioisosteric replacement of the purine scaffold of the CDK2 inhibitor roscovitine (B1683857) with a pyrazolo[3,4-d]pyrimidine ring system. rsc.org This modification aimed to mimic the adenine (B156593) region of ATP and maintain the necessary hydrophobic interactions. The study also involved replacing the phosphate-binding region with an N-arylglycyl moiety, which successfully formed essential hydrogen bonds with the Leu83 residue in the CDK2 active site. rsc.org
The strategic replacement of the pyridine (B92270) pharmacophoric element in pyrido[3,4-b]homotropane and pyrido[3,4-b]tropane with pyridazine (B1198779) and pyrimidine (B1678525) nuclei led to the discovery of novel nicotinic acetylcholine (B1216132) receptor (nAChR) ligands. nih.gov Compared to the parent pyridine compound, the pyridazine bioisostere showed a 30-fold lower affinity for the (α4)2(β2)3 nAChR subtype, demonstrating the significant impact of this modification on receptor binding. nih.gov
The table below presents examples of bioisosteric replacements in pyrido[4,3-d]pyrimidine-related scaffolds and their observed effects.
| Original Scaffold | Bioisosteric Replacement | Target | Effect on Activity |
| Triazolopyrimidine | Pyrazolo[1,5-a]pyrimidine | PfDHODH | ~8.5-fold decrease in activity. nih.gov |
| Triazolopyrimidine | Imidazo[1,2-a]pyrimidine | PfDHODH | Tolerated, sometimes enhanced binding. nih.gov |
| Purine (in Roscovitine) | Pyrazolo[3,4-d]pyrimidine | CDK2 | Maintained necessary interactions for inhibition. rsc.org |
| Pyrido[3,4-b]homotropane | Pyridazine-annulated homotropane | nAChR ((α4)2(β2)3) | 30-fold lower affinity. nih.gov |
Advanced Applications and Future Research Directions for Pyrido 4,3 D Pyrimidin 5 Amine
Strategic Role in New Drug Discovery and Lead Optimization
The pyrido[4,3-d]pyrimidine (B1258125) core is a privileged scaffold in drug discovery, frequently utilized as a starting point for the development of new chemical entities. rsc.orgevitachem.com Its rigid bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, facilitating precise interactions with biological targets. Medicinal chemists leverage this scaffold to generate libraries of compounds for high-throughput screening and subsequent lead optimization. researchgate.net
Lead optimization is a critical phase in drug development where an active compound (the "lead") is chemically modified to enhance its therapeutic properties. For pyrido[4,3-d]pyrimidine derivatives, this process often involves systematic structural modifications to improve potency, selectivity, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).
Key strategies in the lead optimization of pyrido[4,3-d]pyrimidine-based compounds include:
Substitution at key positions: The amino group at the C5 position, along with other positions on the fused ring system, serves as a crucial handle for introducing various substituents. evitachem.com This allows for the fine-tuning of the molecule's interaction with its target protein.
Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve drug-like characteristics without losing biological activity. For instance, isosteric replacements have been used to design novel classes of pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidin-4-amines from 4-aminoquinazolines. nih.gov
Structure-Activity Relationship (SAR) studies: Researchers systematically synthesize and test a series of related compounds to understand how specific structural changes affect biological activity. For example, studies on pyrido[3,4-d]pyrimidine (B3350098) inhibitors of Monopolar Spindle Kinase 1 (MPS1) revealed that a wide range of primary and secondary amines are tolerated at certain positions, guiding further optimization efforts. acs.org Similarly, optimization of 5-phenylpyrazolopyrimidinones showed that increasing the size of substituents at the R4 position correlated with increased antitrypanosomal activity. acs.org
The pyrido[4,3-d]pyrimidine framework is particularly prominent in the development of kinase inhibitors, a major class of anticancer drugs. rjptonline.orgnih.govencyclopedia.pub The scaffold can mimic the hinge-binding region of ATP, allowing for potent and often selective inhibition of protein kinases involved in cancer cell signaling. nih.gov
Development of Next-Generation Therapeutic Agents
The versatility of the pyrido[4,3-d]pyrimidine scaffold has propelled the development of next-generation therapeutic agents targeting a range of diseases, most notably cancer. nih.gov Researchers are creating highly potent and selective inhibitors for specific molecular targets that are implicated in disease progression.
One of the most challenging targets in cancer therapy has been the KRAS protein. Recent breakthroughs have led to the development of inhibitors targeting specific KRAS mutations. The pyrido[4,3-d]pyrimidine scaffold is being actively investigated for creating inhibitors of KRAS variants like G12C, G12D, and G12V. google.com These mutations are prevalent in aggressive cancers such as non-small cell lung cancer (NSCLC), pancreatic cancer, and colorectal cancer. google.com For example, Trametinib, a kinase inhibitor containing the pyrido[4,3-d]pyrimidine core, is used for treating specific types of melanoma and thyroid cancer. encyclopedia.pubmdpi.com
Beyond oncology, derivatives are being explored for central nervous system (CNS) disorders. A novel class of pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidin-4-amines was designed as negative allosteric modulators (NAMs) of metabotropic glutamate (B1630785) receptors mGlu1 and mGlu5. nih.gov These receptors are implicated in various neurological and psychiatric conditions. One compound from this series, VU0467558, demonstrated promising activity and CNS exposure in rodent models, highlighting the potential for this scaffold in developing new treatments for brain disorders. nih.gov
The table below summarizes some next-generation therapeutic agents and investigational compounds based on the broader pyridopyrimidine class, illustrating the scaffold's potential.
| Compound Name | Therapeutic Target(s) | Indication(s) |
| Trametinib | MEK1/MEK2 Kinase | Melanoma, Non-Small Cell Lung Cancer, Thyroid Cancer encyclopedia.pubmdpi.com |
| Palbociclib | CDK4/CDK6 | Breast Cancer mdpi.com |
| Voxtalisib | PI3K/mTOR | Cancer, Lymphoma, Glioblastoma (Investigational) mdpi.com |
| AMG-510 (Sotorasib) | KRAS G12C | Non-Small Cell Lung Cancer, Colorectal Cancer mdpi.com |
| Tarloxotinib | Pan-HER Kinase | Cancer (Investigational Prodrug) encyclopedia.pubmdpi.com |
| BOS172722 | Mps1 Kinase | Triple-Negative Breast Cancer (Investigational) encyclopedia.pubmdpi.com |
Exploration of Multi-Targeting Approaches and Polypharmacology
Polypharmacology, the concept of a single drug interacting with multiple targets, is gaining traction as a strategy to enhance therapeutic efficacy and overcome drug resistance, particularly in complex diseases like cancer. The pyrido[4,3-d]pyrimidine scaffold is well-suited for the design of multi-targeted agents. nih.gov
By strategically decorating the core structure with different functional groups, chemists can design molecules that simultaneously inhibit several key signaling pathways. For instance, derivatives of the related pyrido[2,3-d]pyrimidine (B1209978) scaffold have been developed as potent inhibitors of multiple kinases, such as PDGFRβ, EGFR, and CDK4/cyclin D1. nih.gov This multi-targeted approach can lead to a more comprehensive blockade of cancer cell proliferation and survival mechanisms.
The development of dual inhibitors is a prime example of this strategy. Voxtalisib, a pyrido[2,3-d]pyrimidine derivative, acts as an inhibitor of two different kinase enzymes: phosphatidylinositol-3-kinase (PI3K) and the mechanistic target of rapamycin (B549165) (mTOR). mdpi.com Both are critical components of a signaling pathway that is frequently dysregulated in cancer. While not a pyrido[4,3-d]pyrimidine, this demonstrates the capacity of the general pyridopyrimidine framework to accommodate multi-targeting designs. Future research will likely focus on designing pyrido[4,3-d]pyrimidine-5-amine derivatives that can selectively modulate multiple, disease-relevant targets to achieve synergistic therapeutic effects.
Integration of Advanced Synthetic Methodologies with Computational Drug Design
The synergy between advanced synthetic chemistry and computational drug design has accelerated the discovery and optimization of pyrido[4,3-d]pyrimidine-based compounds. nih.gov Modern synthetic techniques, such as multi-component reactions (MCRs), allow for the rapid and efficient assembly of complex molecular architectures from simple starting materials. rsc.orgnih.gov These methods are advantageous for quickly generating diverse libraries of compounds for screening.
Computational tools play a pivotal role throughout the drug design process:
Structure-Based Drug Design (SBDD): Molecular docking simulations are used to predict how a designed molecule will bind to the three-dimensional structure of a target protein. nih.govmdpi.com This allows researchers to prioritize the synthesis of compounds with the highest predicted binding affinity and optimal interaction patterns. For example, docking studies have been used to rationalize the binding modes of novel pyrido[2,3-d]pyrimidin-4(3H)-one derivatives against both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR). nih.gov
In Silico ADME Prediction: Computational models are employed to predict the pharmacokinetic properties (ADME) of a compound before it is even synthesized. wjpsronline.com This helps to identify and filter out molecules that are likely to have poor drug-like properties, saving time and resources.
Molecular Dynamics (MD) Simulations: These simulations provide insights into the dynamic behavior of the drug-target complex over time, offering a more refined understanding of binding stability and the role of specific molecular interactions. conicet.gov.ar
This integrated approach enables a more rational and efficient "design-synthesize-test-analyze" cycle. For example, researchers have used structure-based design to create novel pyrido[4,3-d]pyrimidine derivatives as KRAS-G12D inhibitors, with molecular docking used to elucidate their binding modes within the target protein. mdpi.com
Self-Assembly Properties and Supramolecular Chemistry Applications
Beyond their use as individual therapeutic molecules, pyrido[4,3-d]pyrimidine derivatives are being explored for their potential in supramolecular chemistry. This field focuses on the design of large, well-organized structures held together by non-covalent interactions. The planar, aromatic nature of the pyrido[4,3-d]pyrimidine core, combined with its capacity for hydrogen bonding, makes it an excellent building block for self-assembly.
A notable study demonstrated the synthesis of N-bridged pyrido[4,3-d]pyrimidine derivatives that can self-assemble in organic media. nih.gov These specifically designed molecules spontaneously form discrete, cage-like structures known as twin rosettes. Furthermore, these individual nanocages can hierarchically assemble into even larger, well-defined "rosette nanotubes" and nanobundles. nih.gov
The ability to form such ordered nanostructures opens up possibilities for advanced applications in materials science and medicine, such as:
Drug Delivery Systems: The hollow core of nanotubes or cages could potentially encapsulate and transport other therapeutic agents.
Biomaterials: Self-assembling systems could be used to create novel scaffolds for tissue engineering.
Nanosensors: The organized structure could be functionalized to detect specific biomolecules.
While research in this area is still in its early stages, the demonstrated self-assembly of pyrido[4,3-d]pyrimidine derivatives highlights a promising future direction that extends beyond traditional pharmacology into the realm of nanotechnology and advanced materials. nih.govorientjchem.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
